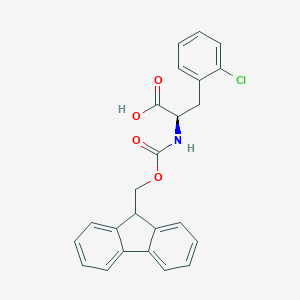

Fmoc-D-Phe(2-Cl)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKPNPLIMFSDY-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427303 | |

| Record name | Fmoc-2-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-22-3 | |

| Record name | Fmoc-2-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Phe(2-Cl)-OH: A Technical Guide to Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Phe(2-Cl)-OH (N-α-Fmoc-D-2-chlorophenylalanine), a crucial building block in peptide synthesis. This document details its chemical structure, physicochemical properties, and a standard synthesis protocol, tailored for professionals in chemical research and drug development.

Core Concepts: Structure and Properties

This compound is a derivative of the amino acid D-phenylalanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a chlorine atom is substituted at the 2-position of the phenyl ring. The Fmoc group is a base-labile protecting group, which is stable under acidic conditions. This orthogonality is fundamental to its widespread use in modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact. The presence of the 2-chloro substituent can introduce unique conformational constraints and electronic properties into a peptide sequence, potentially enhancing binding affinity, metabolic stability, or serving as a probe for structure-activity relationship (SAR) studies.

Chemical Structure

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 205526-22-3 | [1] |

| Molecular Formula | C₂₄H₂₀ClNO₄ | [1][2] |

| Molecular Weight | 421.9 g/mol | [2] |

| Appearance | White to off-white powder | [3] (analog) |

| Purity (typical) | ≥98% (HPLC) | [4] (analog) |

| Storage Temperature | 0 - 8 °C | [4] (analog) |

Synthesis of this compound

The synthesis of this compound is typically achieved via a Schotten-Baumann reaction. This involves the acylation of the amino group of D-2-chlorophenylalanine with a suitable Fmoc-donating reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), under basic aqueous conditions.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its precursors.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a standard, high-yield procedure for the synthesis of a closely related compound, Fmoc-L-Phe-OH.[5] The principles and reaction conditions are directly applicable to the synthesis of this compound from D-2-chlorophenylalanine.

Materials:

-

D-2-chlorophenylalanine

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Diethyl ether (Et₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Preparation of Amino Acid Solution: In a reaction vessel, dissolve D-2-chlorophenylalanine (1.0 equivalent) in a mixture of 10% aqueous sodium carbonate solution and 1,4-dioxane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

-

Preparation of Fmoc-Cl Solution: In a separate flask, dissolve Fmoc-Cl (approximately 0.99 equivalents) in 1,4-dioxane.

-

Addition: Add the Fmoc-Cl solution dropwise to the cooled amino acid solution over a period of 15-30 minutes, ensuring the temperature remains at or below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours. Afterwards, remove the ice bath and continue stirring at room temperature for 18 hours.

-

Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with a significant volume of water (e.g., ~10-15 times the initial reaction volume) and wash with diethyl ether (2x volumes) to remove unreacted Fmoc-Cl and byproducts like Fmoc-OH.

-

Work-up - Precipitation: Collect the aqueous layer and cool it in an ice bath. Acidify the solution by slowly adding concentrated HCl with stirring until the pH is approximately 2. A white precipitate of the product should form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold water. Dry the product under vacuum to yield this compound as a white solid.

Expected Outcome: Based on analogous reactions, this procedure is expected to produce the target compound in high yield and purity. For the synthesis of Fmoc-L-Phe-OH, a yield of 82% has been reported.[5] The purity of the final product should be assessed by HPLC and its identity confirmed by NMR spectroscopy and mass spectrometry.

References

Fmoc-D-Phe(2-Cl)-OH CAS number and molecular weight

An In-Depth Technical Guide on Fmoc-D-Phe(2-Cl)-OH

This guide provides essential technical data for researchers, scientists, and drug development professionals working with this compound, a derivative of phenylalanine used in peptide synthesis.

Core Chemical Properties

The fundamental properties of this compound are summarized below. This data is critical for accurate experimental planning, reagent quantification, and analytical characterization.

| Property | Value |

| CAS Number | 205526-22-3[1][2] |

| Molecular Weight | 421.87 g/mol [3] |

| Molecular Formula | C₂₄H₂₀ClNO₄[2] |

Experimental Protocols

Detailed methodologies for the application of Fmoc-amino acids in solid-phase peptide synthesis (SPPS) are widely established. The following is a generalized workflow for the incorporation of this compound into a peptide sequence.

References

Unnatural Amino Acids: A Technical Guide to Revolutionizing Peptide Chemistry for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in medicinal chemistry, offering a powerful toolkit to overcome the inherent limitations of native peptides and unlock new therapeutic possibilities. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of UAAs in modern peptide chemistry. By expanding the chemical diversity beyond the 20 proteinogenic amino acids, researchers can rationally design peptide-based drugs with enhanced stability, improved pharmacokinetic profiles, and novel biological activities.

Enhancing Peptide Properties with Unnatural Amino Acids

The strategic incorporation of UAAs can fundamentally alter the physicochemical and biological properties of peptides. These modifications are instrumental in transforming promising peptide leads into viable drug candidates.

Improving Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. UAAs can introduce steric hindrance or non-native peptide bonds that are resistant to enzymatic cleavage, thereby significantly extending the in vivo half-life of the peptide.

| Peptide/Analog | Modification | Protease/Assay Condition | Half-life (t½) | Fold Improvement |

| Native GLP-1 | - | Human Serum | ~3.5 hours[1] | - |

| Semaglutide | Aib at position 8, lipid modification | Human Serum | >48 hours[1] | >13 |

| α/β-Peptide GLP-1 Analog | β-amino acid substitutions | Neprilysin | 83 hours[2] | ~249 (compared to 20 min for native GLP-1)[2] |

| Peptide 4 (α,β-peptide) | β-amino acid substitutions | Trypsin or Chymotrypsin | No proteolysis after 36 hours[3] | N/A |

Modulating Receptor Binding Affinity

The side chains of UAAs can be designed to create novel interactions with target receptors, leading to enhanced binding affinity (lower Kd) and specificity. This can translate to increased potency and reduced off-target effects.

| Peptide/Analog | Modification | Target | Binding Affinity (Kd/EC50) | Change in Affinity |

| Native GLP-1 | - | GLP-1 Receptor | EC50: 3.3 ± 0.6 nM[1] | - |

| Semaglutide | Aib at position 8, lipid modification | GLP-1 Receptor | EC50: 0.60 ± 0.2 nM[1] | ~5.5-fold increase |

| GLP-1 Analog G1 | Lipid modification at Ser18 | GLP-1 Receptor | EC50: 0.97 ± 0.2 nM[1] | ~3.4-fold increase |

| GLP-1 Analog G2 | Lipid modification at Lys26 | GLP-1 Receptor | EC50: 0.73 ± 0.2 nM[1] | ~4.5-fold increase |

Enhancing Bioavailability and Permeability

Oral bioavailability is a significant challenge for peptide drugs due to their poor absorption in the gastrointestinal tract. UAAs, particularly through N-methylation and cyclization, can improve membrane permeability and resistance to degradation in the gut, paving the way for oral peptide therapeutics.

| Peptide | Modification | Permeability Assay | Apparent Permeability (Papp) (cm/s) |

| Cyclic pentaleucine (1) | - | Caco-2 | ~1.7 x 10⁻⁶[4] |

| Cyclo-[(l-Leu)5(d-Leu)] (2) | D-Leucine substitution | RRCK | ~1.1 x 10⁻⁵[4] |

| Cyclo-[Leu]6 (3) | - | RRCK | ~1.2 x 10⁻⁵[4] |

| Atenolol (paracellular marker) | - | Caco-2 | - |

| Metoprolol (transcellular marker) | - | Caco-2 | - |

Experimental Protocols for UAA Incorporation

The synthesis of peptides containing UAAs primarily relies on two powerful chemical biology techniques: Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides

SPPS is the workhorse of peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. The incorporation of UAAs often requires modifications to standard protocols to address challenges such as steric hindrance.

This protocol details the manual solid-phase synthesis of a peptide incorporating Boc-N-Me-D-Glu(OBzl)-OH on a Merrifield resin.[5]

-

Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.

-

First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin using standard procedures.

-

Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.

-

Coupling of Standard Boc-Amino Acids:

-

Pre-activate a 3-fold molar excess of the Boc-amino acid with HCTU and a 6-fold molar excess of DIEA in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor coupling completion with the Kaiser test.

-

-

Coupling of Boc-N-Me-D-Glu(OBzl)-OH:

-

Due to steric hindrance, use a more powerful coupling reagent like PyAOP.

-

Pre-activate a 3-fold molar excess of Boc-N-Me-D-Glu(OBzl)-OH with a 3-fold molar excess of PyAOP and a 6-fold molar excess of DIEA in DMF.

-

Add the activated amino acid solution to the resin and couple for 2-4 hours.

-

Monitor coupling completion with the Isatin test, as the Kaiser test is not reliable for secondary amines.[5]

-

-

Repeat Deprotection and Coupling Cycles: Continue the synthesis by repeating the deprotection and coupling steps for each subsequent amino acid.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Native Chemical Ligation (NCL) for Segment Condensation

NCL is a powerful technique for ligating two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine (or selenocysteine). This method is particularly useful for synthesizing large proteins and for incorporating UAAs at specific sites.

This protocol describes the ligation of a peptide thioester to a peptide fragment with an N-terminal selenocysteine.[6][7]

-

Peptide Fragment Synthesis:

-

Synthesize the peptide segment with the C-terminal thioester using standard SPPS methods.

-

Synthesize the peptide segment with the N-terminal selenocysteine (Sec). The selenol group is typically protected during synthesis (e.g., with a p-methoxybenzyl group).

-

-

Deprotection and Purification: Deprotect and purify both peptide fragments by RP-HPLC.

-

Ligation Reaction:

-

Dissolve the two peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0).

-

Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to facilitate the transthioesterification reaction.[8][9]

-

The reaction proceeds through a selenoester intermediate which then undergoes a spontaneous S-to-N acyl shift to form a native peptide bond at the ligation site.[6][7]

-

-

Monitoring the Reaction: Monitor the progress of the ligation by RP-HPLC and mass spectrometry.

-

Deselenization (Optional): After successful ligation, the selenocysteine residue can be converted to an alanine residue through a deselenization reaction, if desired.

-

Purification: Purify the final ligated peptide by RP-HPLC.

Visualizing Workflows and Pathways in UAA-Peptide Chemistry

Graphviz diagrams provide a clear and concise way to visualize complex processes and relationships in peptide chemistry.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Synthesis and Screening of a UAA-Containing Peptide Library

Caption: Workflow for the synthesis and screening of a UAA-containing peptide library.

GLP-1 Receptor Signaling Pathway

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Conclusion

The integration of unnatural amino acids into peptide chemistry has ushered in a new era of drug discovery. By providing the tools to overcome the inherent liabilities of natural peptides, UAAs enable the creation of therapeutics with superior efficacy, stability, and pharmacokinetic properties. The continued development of novel UAAs and innovative incorporation methodologies will undoubtedly lead to the next generation of peptide-based medicines, addressing a wide range of unmet medical needs. This guide serves as a foundational resource for researchers poised to explore this exciting and rapidly evolving field.

References

- 1. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glucagon.com [glucagon.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Utilizing Selenocysteine for Expressed Protein Ligation and Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Selenocysteine-mediated native chemical ligation | Semantic Scholar [semanticscholar.org]

- 8. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

A Technical Guide to the Solubility of Fmoc-D-Phe(2-Cl)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of Fmoc-D-Phe(2-Cl)-OH, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates from the general principles governing the solubility of Fmoc-protected amino acids. It outlines the expected solubility in common organic solvents used in peptide synthesis. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate empirical data for their specific applications. This document also includes a visual representation of the compound's integration into the SPPS workflow.

Introduction to this compound

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-2-chlorophenylalanine, is a derivative of the non-proteinogenic amino acid D-2-chlorophenylalanine. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is fundamental for its application in SPPS, a cornerstone of modern peptide chemistry and drug development.[1][2] The Fmoc group is base-labile, allowing for its removal under mild conditions that preserve the integrity of the growing peptide chain and acid-sensitive side-chain protecting groups.[1]

The solubility of Fmoc-amino acids in organic solvents is a crucial factor for achieving efficient and successful peptide coupling.[1] Poor solubility can lead to challenges in reaction kinetics, incomplete coupling reactions, and the formation of deletion sequences, all of which can negatively impact the purity and overall yield of the final peptide product.[1]

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Abbreviation | Expected Solubility | Rationale & Remarks |

| N,N-Dimethylformamide | DMF | High | A standard and highly effective solvent for dissolving Fmoc-amino acids and for SPPS. |

| N-Methyl-2-pyrrolidone | NMP | High | Another common polar aprotic solvent in SPPS with excellent solvating properties for Fmoc-amino acids.[3] |

| Dimethyl sulfoxide | DMSO | High | A strong polar aprotic solvent, often used for dissolving difficult-to-solubilize compounds. |

| Dichloromethane | DCM | Moderate to High | A less polar solvent than DMF or NMP, but commonly used in SPPS for washing and some coupling steps.[3] |

| Tetrahydrofuran | THF | Moderate | A less polar ether-based solvent. |

| Acetonitrile | ACN | Low to Moderate | Often used in purification (HPLC) but generally not the primary solvent for coupling reactions. |

| Diethyl ether | Low | A non-polar solvent, typically used for precipitation and washing of the final product. | |

| Hexanes | Low | A non-polar solvent, often used in the purification process by recrystallization.[4] | |

| Water | Low | The hydrophobic Fmoc group and the phenyl ring significantly reduce solubility in aqueous solutions. |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, it is recommended to determine the solubility empirically. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in the specific solvent at the given temperature.

-

Visualization of this compound in SPPS

The primary application of this compound is its incorporation into a growing peptide chain during solid-phase peptide synthesis. The following diagrams illustrate the general workflow.

Caption: General workflow for incorporating this compound in Solid-Phase Peptide Synthesis (SPPS).

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural similarity to other Fmoc-protected amino acids suggests high solubility in polar aprotic solvents like DMF and NMP, which are standard in peptide synthesis. For applications requiring precise concentrations, the provided experimental protocol for solubility determination will be invaluable. Understanding and confirming the solubility of this reagent is a critical first step in ensuring the success of peptide synthesis projects, leading to higher purity and yield of the target peptide.

References

Commercial Suppliers and Technical Applications of Fmoc-D-Phe(2-Cl)-OH: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Phe(2-Cl)-OH, or N-α-Fmoc-D-2-chlorophenylalanine, is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a non-natural amino acid into peptide sequences. This modification can significantly impact the peptide's conformational properties, receptor-binding affinity, and metabolic stability, making it a valuable tool in drug discovery and development. This technical guide provides an overview of commercial suppliers, a detailed experimental protocol for its use, and insights into the biological implications of incorporating 2-chlorophenylalanine into peptides.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, often with varying purity levels and in different quantities. For researchers, selecting a supplier with high-purity compounds is critical to ensure the success and reproducibility of peptide synthesis. Below is a summary of some commercial suppliers and their product specifications.

| Supplier | Purity | Available Quantities | Additional Notes |

| AdooQ® | >99% (HPLC)[1] | Not specified | Suitable for cancer research and epigenetic studies.[1] |

| MedChemExpress | Not specified | Various sizes available | For research use only.[2] |

| Research Scientific | >=96.0% | 1 Gram | --- |

| Various other suppliers | Typically ≥98% (HPLC) | Grams to kilograms | Pricing and availability can be obtained upon request. |

Core Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS. This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc protecting group on the N-terminus of the amino acid is stable to the coupling conditions but can be readily removed by a weak base, typically piperidine, to allow for the next coupling cycle.

Experimental Workflow for SPPS

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

Detailed Experimental Protocol: Manual Fmoc SPPS

This protocol outlines the manual synthesis of a peptide incorporating this compound. The scale is assumed to be 0.1 mmol.

1. Resin Preparation:

-

Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF, for 10-15 minutes. This step is followed by a thorough DMF wash.

6. Chain Elongation:

-

Repeat steps 2-4 (or 2-5) for each subsequent amino acid to be added to the peptide sequence.

7. Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.

-

Treat the dried resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and dried.

8. Purification:

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance: The Role of 2-Chlorophenylalanine

The incorporation of 2-chlorophenylalanine is not merely a structural modification. The de-protected form of this amino acid, p-chlorophenylalanine (PCPA), is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Therefore, peptides containing 2-chlorophenylalanine have the potential to act as prodrugs or targeted delivery vehicles for this inhibitory moiety.

Inhibition of Serotonin Synthesis Signaling Pathway

The following diagram illustrates the metabolic pathway of serotonin synthesis and the point of inhibition by p-chlorophenylalanine.

By irreversibly inhibiting tryptophan hydroxylase, p-chlorophenylalanine depletes serotonin levels in the brain and other tissues. This property has been utilized in preclinical research to investigate the role of serotonin in various physiological and pathological processes, including sleep, mood, and neuroendocrine function. Peptides containing 2-chlorophenylalanine could therefore be designed to target specific tissues or cells, delivering the inhibitory payload with greater precision and potentially reduced systemic side effects.

Conclusion

This compound is a readily available and valuable reagent for peptide chemists and drug discovery scientists. Its incorporation into peptides through well-established SPPS protocols allows for the generation of novel peptide analogs with potentially enhanced therapeutic properties. The known biological activity of its core structure as a serotonin synthesis inhibitor opens up exciting possibilities for the design of targeted therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of its commercial availability, synthetic application, and biological rationale is essential for leveraging its full potential in research and development.

References

A Technical Guide to the Strategic Incorporation of Halogenated Amino Acids in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Halogenation in Peptide Science

The precise modification of peptides is a cornerstone of modern drug discovery and material science. Among the various chemical tools available, the incorporation of non-canonical amino acids offers a powerful strategy to modulate the physicochemical and biological properties of peptides.[1][2] Halogenated amino acids, in particular, have emerged as a versatile class of building blocks for enhancing peptide function. By strategically replacing hydrogen atoms with fluorine (F), chlorine (Cl), bromine (Br), or iodine (I) on amino acid side chains, researchers can fine-tune properties such as metabolic stability, binding affinity, conformational preference, and cellular permeability.[3][4]

This guide provides an in-depth overview of the core principles and practical considerations for using halogenated amino acids in peptide research and development. It covers the fundamental effects of halogenation, methods for synthesis and incorporation, and a review of quantitative data, supported by detailed experimental protocols and workflow visualizations.

The Physicochemical Impact of Halogenation

The introduction of a halogen atom imparts distinct properties to an amino acid side chain, driven by factors like electronegativity, size, and the ability to form specific non-covalent interactions.[1]

-

Electronegativity and Inductive Effects: Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can alter the acidity (pKa) of nearby functional groups and influence local electronic environments within the peptide.[5]

-

Size and Steric Profile: The atomic radius increases significantly from fluorine to iodine (F < Cl < Br < I). This steric modulation can be used to probe or optimize binding pockets in target proteins, where even sub-angstrom changes can impact affinity and selectivity.[6]

-

Hydrophobicity: Halogenation generally increases the lipophilicity of the amino acid side chain. This is a critical parameter for improving a peptide's ability to cross cell membranes and the blood-brain barrier.[3][4]

-

Halogen Bonding: A key, yet often underutilized, interaction is the halogen bond. This is a non-covalent interaction where an electropositive region on a halogen atom (particularly Cl, Br, and I) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the peptide backbone or a target receptor.[7][8] This directional interaction can be exploited to enhance binding affinity and stabilize specific peptide conformations, such as β-hairpins.[7][9] The strength of this bond typically follows the trend I > Br > Cl >> F.[7]

Synthesis and Incorporation into Peptides

While some halogenated amino acids occur naturally in marine organisms, most used in research are synthetic.[1][10] Fortunately, a growing number of Fmoc-protected halogenated amino acids are commercially available, allowing for their direct use in standard solid-phase peptide synthesis (SPPS) protocols.[5][11]

The core methodology for incorporating these analogues is Fmoc-based SPPS, a robust and widely adopted technique.[12][13] The process involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[14]

Effects on Peptide Structure, Stability, and Function

The strategic placement of halogenated amino acids can profoundly influence a peptide's biological properties.

-

Conformational Stability: Halogen atoms can stabilize secondary structures. For example, a halogen bond between a brominated side chain and a backbone carbonyl can enforce a β-hairpin turn, a motif crucial for many protein-protein interactions.[7][9] Fluorination of proline residues has also been shown to modulate cis/trans isomerism, impacting peptide and protein folding.

-

Metabolic Stability: One of the most significant advantages of halogenation, particularly fluorination, is the enhancement of metabolic stability.[15] The carbon-fluorine bond is exceptionally strong, and its presence can block sites of enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide therapeutics.[15][16][17]

-

Binding Affinity and Selectivity: Halogenation can increase binding affinity through several mechanisms. Increased hydrophobicity can enhance interactions with nonpolar pockets of a receptor.[18] Furthermore, the formation of a halogen bond can provide a specific, stabilizing interaction with a target protein, improving both affinity and selectivity.[18][19]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of halogenation on peptide properties.

Table 1: Effect of Halogenation on Receptor Binding Affinity

| Peptide/System | Modification | Target | Assay | Binding Affinity (Kᵢ or IC₅₀) | Fold Change vs. Native | Reference |

| p53-derived peptide | Native (Lys24) | Mdm4 | FP | Kᵢ = 2.4 µM | - | [19] |

| p53-derived peptide | Lys24(εNHCOCF₂Cl) | Mdm4 | FP | Kᵢ = 1.2 µM | 2.0x | [19] |

| p53-derived peptide | Lys24(εNHCOCF₂Br) | Mdm4 | FP | Kᵢ = 0.8 µM | 3.0x | [19] |

| α₂D Helical Dimer | Phe10 (Native) | Self-dimerization | CD Melt | Tₘ = 45.1 °C | - | [6] |

| α₂D Helical Dimer | Phe10 -> 4-F-Phe | Self-dimerization | CD Melt | Tₘ = 47.3 °C | +2.2 °C | [6] |

| α₂D Helical Dimer | Phe10 -> 4-Cl-Phe | Self-dimerization | CD Melt | Tₘ = 48.1 °C | +3.0 °C | [6] |

| α₂D Helical Dimer | Phe10 -> 4-Br-Phe | Self-dimerization | CD Melt | Tₘ = 48.5 °C | +3.4 °C | [6] |

FP = Fluorescence Polarization; CD = Circular Dichroism; Tₘ = Melting Temperature

Table 2: Effect of Halogenation on Peptide Conformation

| Peptide System | Interaction | Method | % β-hairpin (Halogen) | % β-hairpin (Reference) | Stabilization Effect | Reference |

| 10-residue peptide | Cl···O=C Halogen Bond | NMR | 44% | 31% (CH₃ reference) | +13% | [7][9] |

| 10-residue peptide | Br···O=C Halogen Bond | NMR | 41% | 31% (CH₃ reference) | +10% | [7][9] |

| 10-residue peptide | H-Bond (OH···O=C) | NMR | 42% | 31% (CH₃ reference) | +11% | [7][9] |

Reference peptide contains a CH₃ group of comparable size that cannot form a halogen or hydrogen bond.

Detailed Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating 4-Fluorophenylalanine

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale using Rink Amide resin, incorporating Fmoc-L-4-Fluorophenylalanine (Fmoc-Phe(4-F)-OH).

Materials:

-

Rink Amide Resin (e.g., 100-200 mesh)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Fmoc-protected amino acids (including Fmoc-Phe(4-F)-OH)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

SPPS reaction vessel (fritted syringe)

-

Shaker/rocker

Procedure:

-

Resin Swelling:

-

Initial Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for 20 minutes.[14] Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly by adding DMF (~5 mL), agitating for 30 seconds, and draining. Repeat this wash step 5-6 times to remove all residual piperidine.[20]

-

-

Amino Acid Coupling (Example: Fmoc-Phe(4-F)-OH):

-

In a separate vial, dissolve Fmoc-Phe(4-F)-OH (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in DMF (~3 mL).

-

Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash:

-

Drain the coupling solution from the resin.

-

Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to prepare for the next cycle.

-

-

Confirmation of Coupling (Optional Kaiser Test):

-

Take a few beads of resin and perform a Kaiser test. A yellow/colorless result indicates a complete coupling (no free primary amines). A blue/purple result indicates incomplete coupling, and the coupling step should be repeated.[21]

-

-

Chain Elongation:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Side-Chain Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

Add the cold cleavage cocktail (~5 mL) to the resin.[14]

-

Agitate at room temperature for 2-3 hours.[21]

-

Filter the solution to separate the resin beads and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final halogenated peptide by mass spectrometry.

-

Applications in Drug Development

The unique properties conferred by halogenation make these amino acids highly valuable in therapeutic peptide design.

-

Enzyme Inhibitors: Fluorinated amino acids are used to create more potent and stable enzyme inhibitors by enhancing binding affinity and blocking metabolic breakdown.[22]

-

GPCR Ligands: Halogenated peptides can exhibit improved affinity and selectivity for G-protein coupled receptors (GPCRs), a major class of drug targets.

-

Antimicrobial Peptides (AMPs): The incorporation of halogenated tryptophan or tyrosine analogues into AMPs can enhance their lytic activity against pathogenic bacteria and fungi while fine-tuning their selectivity to minimize toxicity to host cells.[23]

Conclusion and Future Outlook

The incorporation of halogenated amino acids is a proven and powerful strategy for optimizing peptide-based therapeutics and materials. By leveraging the unique steric, electronic, and interactive properties of halogens, researchers can rationally design peptides with enhanced stability, superior binding affinity, and improved pharmacological profiles.[1][9] As synthetic methods become more refined and our understanding of halogen-protein interactions deepens, the application of this chemical tool is set to expand, paving the way for the development of next-generation peptide drugs and advanced biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.uci.edu [chem.uci.edu]

- 21. wernerlab.weebly.com [wernerlab.weebly.com]

- 22. pharmacyjournal.org [pharmacyjournal.org]

- 23. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide also includes comprehensive, standardized protocols for acquiring high-quality NMR and IR spectra, intended to aid researchers in the experimental characterization of this and similar compounds.

Spectroscopic Data Presentation

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption frequencies for IR spectroscopy. These values are estimations and should be confirmed by experimental data.

Predicted ¹H NMR Data

The ¹H NMR spectrum of Fmoc-D-Phe(2-Cl)-OH is expected to be complex, particularly in the aromatic region due to the presence of both the fluorenyl and the 2-chlorophenyl groups. The electron-withdrawing nature of the chlorine atom is predicted to cause a downfield shift of the protons on the 2-chlorophenyl ring compared to the unsubstituted phenyl ring of Fmoc-Phe-OH.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| Carboxylic Acid (-COOH) | ~12.8 | Broad singlet |

| Fluorenyl Protons | 7.90 - 7.30 | Multiplets |

| 2-Chlorophenyl Protons | 7.50 - 7.20 | Multiplets |

| Amide (-NH) | ~7.80 | Doublet |

| α-CH | 4.40 - 4.20 | Multiplet |

| β-CH₂ | 3.20 - 2.90 | Multiplets |

| Fluorenyl CH | ~4.25 | Triplet |

| Fluorenyl CH₂ | 4.35 - 4.15 | Multiplet |

Note: The predicted shifts for the 2-chlorophenyl protons are based on the known downfield shifting effect of ortho-chloro substitution on aromatic protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom bearing the chlorine (C-2 of the phenyl ring) is expected to show a significant downfield shift. Other carbons in the 2-chlorophenyl ring will also be affected, albeit to a lesser extent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |

| Carboxylic Acid (-C=O) | ~173 |

| Fmoc Carbonyl (-C=O) | ~156 |

| Fluorenyl Aromatic Carbons | 144 - 120 |

| 2-Chlorophenyl Aromatic Carbons | 138 - 127 |

| α-C | ~56 |

| β-C | ~37 |

| Fluorenyl CH | ~66 |

| Fluorenyl CH₂ | ~47 |

Note: The chemical shifts are estimated based on data for Fmoc-Phe-OH and known substituent effects of chlorine on a benzene ring.

Predicted IR Data

The IR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule. The presence of the C-Cl bond will introduce a stretching vibration in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H Stretch (Amide) | 3400 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Strong |

| C=O Stretch (Urethane) | 1725 - 1685 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| N-H Bend (Amide) | 1550 - 1500 | Medium |

| C-O Stretch | 1300 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width compared to ¹H NMR.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure (using ATR-FTIR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a Kimwipe dampened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically perform a background subtraction.

-

Process the spectrum as needed (e.g., baseline correction).

-

After analysis, clean the ATR crystal thoroughly by removing the sample and wiping with a solvent-dampened Kimwipe.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for Fmoc-D-Phe(2-Cl)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of the non-canonical amino acid Fmoc-D-Phe(2-Cl)-OH into synthetic peptides using manual or automated solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established Fmoc/tBu chemistry and are suitable for yielding high-purity peptides for research and drug development purposes.

Introduction

This compound is a derivative of D-phenylalanine containing a chlorine atom at the 2-position of the phenyl ring.[1][2] The incorporation of such halogenated and D-amino acids into peptide sequences can significantly influence their conformational properties, proteolytic stability, and receptor-binding affinities. This makes this compound a valuable building block in peptidomimetic and drug discovery research. This document details the materials, equipment, and a step-by-step protocol for the successful use of this compound in Fmoc-based solid-phase peptide synthesis.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Recommended Supplier(s) |

| This compound | Peptide Synthesis Grade | AdooQ Bio, MedChemExpress |

| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Standard peptide synthesis suppliers |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | --- |

| Dichloromethane (DCM) | ACS Grade | --- |

| Piperidine | ACS Grade | --- |

| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | --- |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Peptide Synthesis Grade | --- |

| Trifluoroacetic acid (TFA) | Reagent Grade | --- |

| Triisopropylsilane (TIS) | 98% | --- |

| Water | HPLC Grade | --- |

| Diethyl ether (or Methyl t-butyl ether) | ACS Grade | --- |

| Acetic Anhydride | ACS Grade | --- |

| Pyridine | ACS Grade | --- |

Equipment

-

Automated or manual solid-phase peptide synthesizer

-

Reaction vessels for manual synthesis

-

Shaker/rocker for manual synthesis

-

Glassware for reagent preparation

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system for analysis and purification

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization

-

Lyophilizer

Experimental Protocols

The following protocol describes the manual synthesis of a peptide containing D-Phe(2-Cl) on a 0.1 mmol scale using Rink Amide resin. The procedure can be adapted for automated synthesizers.

Resin Swelling and Fmoc Deprotection

-

Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

-

Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]

-

Drain the DMF.

-

Agitate the mixture for 5 minutes.

-

Drain the piperidine solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[4]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling

The following describes the coupling of this compound. This procedure is also applicable to other standard Fmoc-amino acids. Due to potential steric hindrance from the 2-chloro substituent, a slightly longer coupling time or the use of a more potent coupling reagent may be beneficial.

-

In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and Oxyma Pure (4 equivalents, 0.4 mmol) in DMF (3-5 mL).

-

Add DIC (4 equivalents, 0.4 mmol) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.[4]

-

To monitor the coupling reaction, perform a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a second coupling.

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v).

-

Add the capping solution to the resin and agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Chain Elongation

Repeat the deprotection (Section 3.1) and coupling (Section 3.2) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

After the final Fmoc deprotection and washing, wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[5]

-

Add the cleavage cocktail (5-10 mL) to the resin and agitate at room temperature for 2-3 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether or methyl t-butyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase HPLC.

-

Analyze the fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the desired peptide.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the SPPS of a peptide containing this compound. Actual values may vary depending on the specific peptide sequence and synthesis conditions.

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | Varies with resin type. |

| Amino Acid Equivalents | 3-5 eq. per coupling | Higher equivalents can improve coupling efficiency for difficult couplings. |

| Coupling Reagent Equivalents | 3-5 eq. per coupling | Matched to the amino acid equivalents. |

| Coupling Time | 1 - 2 hours | May be extended for hindered residues like D-Phe(2-Cl). |

| Deprotection Time | 2 x (5 + 15) min | Standard for 20% piperidine in DMF. |

| Cleavage Time | 2 - 3 hours | Sufficient for most protecting groups. |

| Crude Peptide Purity | 70 - 90% | Sequence-dependent. |

| Final Peptide Purity (Post-HPLC) | > 95% | Target for most research applications. |

Diagrams

Fmoc-SPPS Workflow

Caption: Workflow for Fmoc solid-phase peptide synthesis.

This diagram illustrates the cyclical nature of solid-phase peptide synthesis, starting from resin preparation and proceeding through iterative deprotection and coupling steps to the final cleavage, purification, and characterization of the target peptide.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Phe(2-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2-Cl)-OH is a sterically hindered amino acid derivative crucial for the synthesis of peptides with enhanced biological activity and stability. The presence of a chlorine atom on the phenyl ring introduces unique electronic and steric properties, which can be challenging to incorporate efficiently during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the successful incorporation of this compound, focusing on the selection of appropriate coupling reagents and optimized reaction conditions.

The choice of coupling reagent is paramount to overcoming the steric hindrance presented by the 2-chloro-substituted phenyl ring, ensuring high coupling efficiency, and minimizing side reactions such as racemization and deletion sequences. This guide offers a comparative overview of common coupling reagents and provides detailed experimental protocols to aid researchers in achieving optimal results in their peptide synthesis endeavors.

Comparative Analysis of Coupling Reagents

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table summarizes the general performance characteristics of commonly used coupling reagents for sterically hindered amino acids. The selection of a suitable reagent is often a balance between reactivity, cost, and the potential for side reactions.

| Coupling Reagent | Class | Activating Species | Relative Reactivity | Key Considerations & Recommendations |

| HATU | Uronium/Aminium Salt | OAt-ester | Very High | Highly recommended for sterically hindered residues like this compound due to its rapid kinetics and low racemization tendency.[1][2] Should not be used in large excess to avoid potential side reactions. |

| HBTU | Uronium/Aminium Salt | OBt-ester | High | A cost-effective and reliable option for many standard couplings. May be less effective than HATU for particularly difficult sequences.[1] |

| HCTU | Uronium/Aminium Salt | 6-Cl-OBt-ester | Very High | Similar in reactivity to HATU and is a good alternative for hindered couplings. |

| PyBOP | Phosphonium Salt | OBt-ester | High | A robust reagent with good performance for hindered couplings. Byproducts are generally easy to remove. |

| DIC/Oxyma | Carbodiimide/Additive | Oxyma-ester | High | A modern and safer alternative to HOBt-based reagents. Known for its low racemization potential and high efficiency, making it a strong candidate for coupling this compound. |

| DIC/HOBt | Carbodiimide/Additive | OBt-ester | Moderate to High | A classical and widely used combination. The use of HOBt can be a safety concern due to its explosive nature. |

Note: The performance of coupling reagents can be sequence-dependent and may require optimization for each specific peptide.

Experimental Protocols

The following protocols are provided as a starting point for the incorporation of this compound. Optimization may be necessary based on the specific peptide sequence, resin, and synthesizer used.

Protocol 1: General Protocol for Coupling of Sterically Hindered Amino Acids

This protocol outlines a standard procedure that can be adapted for various coupling reagents.

1. Resin Preparation:

-

Swell the resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

2. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

-

Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For highly hindered couplings, the reaction time can be extended or a double coupling can be performed.

3. Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents.

-

Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

4. Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 30 minutes.

-

Wash the resin with DMF and DCM.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is specifically recommended for the incorporation of this compound.

Materials:

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotected peptide-resin

Procedure:

-

Pre-activation: In a clean reaction vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and vortex briefly. Allow the solution to stand for 2 minutes for pre-activation.

-

Coupling: Add the pre-activated amino acid solution to the swollen and deprotected peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 1 hour.

-

Monitoring: Perform a Kaiser test. If the test is positive, continue the coupling for an additional hour or perform a second coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (7 times) and DCM (3 times).

Visualizing the Workflow and Decision-Making Process

To further aid in understanding the experimental process and reagent selection, the following diagrams have been generated.

Caption: General workflow for Fmoc-SPPS incorporating this compound.

Caption: Decision tree for selecting a coupling reagent for this compound.

References

Standard Procedure for Fmoc Deprotection of D-Phe(2-Cl): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the standard procedure for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the sterically hindered amino acid D-Phe(2-Cl) during solid-phase peptide synthesis (SPPS). Due to the steric hindrance posed by the 2-chloro substitution on the phenyl ring, modifications to standard deprotection protocols may be necessary to ensure complete and efficient removal of the Fmoc group, thereby preventing deletion sequences in the final peptide product.

Introduction

The Fmoc protecting group is widely utilized in SPPS due to its base lability, allowing for an orthogonal protection strategy in combination with acid-labile side-chain protecting groups. The standard deprotection reagent is a 20% solution of piperidine in N,N-dimethylformamide (DMF). However, for sterically hindered amino acids such as D-Phe(2-Cl), the rate of Fmoc removal can be significantly slower, potentially leading to incomplete deprotection and the formation of deletion peptide impurities. This application note outlines the recommended standard procedure, along with alternative approaches for challenging cases, and methods for monitoring the reaction progress.

Experimental Protocols

Materials and Reagents

-

Fmoc-D-Phe(2-Cl)-loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit (Ninhydrin, Pyridine, Phenol)

-

HPLC grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA)

Standard Fmoc Deprotection Protocol

This protocol is the first-line approach for the Fmoc deprotection of D-Phe(2-Cl).

-

Resin Swelling: Swell the Fmoc-D-Phe(2-Cl)-loaded resin in DMF for 30-60 minutes.

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Main Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 20-30 minutes. Note: For sterically hindered residues like D-Phe(2-Cl), this time may need to be extended. It is crucial to monitor the reaction for completeness (see Section 3).

-

Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Kaiser Test: Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine. A positive result is indicated by a blue color. If the test is negative (yellow/brown beads), the deprotection is incomplete and requires further treatment.

Alternative Protocol for Hindered Residues (DBU/Piperidine)

For particularly difficult deprotections where the standard protocol is insufficient, a stronger base cocktail can be employed.[1][2]

-

Resin Swelling: Swell the resin in DMF as described in the standard protocol.

-

Deprotection: Drain the DMF and add a solution of 2% DBU and 2% piperidine in DMF.[1] Agitate the mixture for 5-10 minutes at room temperature.

-

Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to remove all traces of the reagents.

-

Kaiser Test: Perform a Kaiser test to confirm complete deprotection.

Caution: DBU is a very strong, non-nucleophilic base and should be used judiciously as it can promote side reactions with certain amino acid side chains.

Data Presentation: Deprotection Conditions and Monitoring

| Parameter | Standard Protocol | Alternative Protocol (for hindered cases) |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2% (v/v) DBU, 2% (v/v) Piperidine in DMF[1] |

| Initial Treatment Time | 3 minutes | Not applicable |

| Main Treatment Time | 20 - 30 minutes (may require extension) | 5 - 10 minutes |

| Monitoring Method | Kaiser Test (qualitative) | Kaiser Test (qualitative) |

| Expected Outcome | Complete removal of the Fmoc group | Rapid and complete Fmoc removal |

| Potential Side Reactions | Incomplete deprotection leading to deletion sequences | Potential for base-labile side-chain cleavage |

Mandatory Visualization

Experimental Workflow for Fmoc Deprotection

The following diagram illustrates the logical workflow for the Fmoc deprotection of D-Phe(2-Cl), including the decision-making process based on monitoring results.

References

Application of Fmoc-D-Phe(2-Cl)-OH in Antimicrobial Peptide Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of microbial membranes. The design of synthetic AMPs allows for the incorporation of non-proteinogenic amino acids to enhance their therapeutic properties, such as increased potency, stability against proteolytic degradation, and improved selectivity for microbial over mammalian cells.

Fmoc-D-Phe(2-Cl)-OH is a derivative of the amino acid phenylalanine, featuring a chlorine atom at the ortho position of the phenyl ring and the D-enantiomeric configuration. The incorporation of this building block into peptide sequences can significantly influence the resulting AMP's characteristics. The chloro- group enhances the hydrophobicity of the side chain, which can modulate the peptide's interaction with lipid membranes. The D-amino acid configuration provides resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life. These modifications make this compound a valuable tool in the rational design of potent and stable antimicrobial peptides.

Principle of Application

The introduction of this compound into an AMP sequence is hypothesized to enhance its antimicrobial efficacy through several mechanisms:

-

Increased Hydrophobicity: The 2-chloro substitution increases the hydrophobicity of the phenylalanine side chain. In amphipathic AMPs, which possess distinct hydrophobic and cationic domains, this can lead to stronger interactions with the lipid core of bacterial membranes, facilitating membrane disruption.

-

Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition and cleavage by proteases, which typically act on L-amino acids. This leads to a longer circulation time and sustained therapeutic effect of the peptide.

-

Modified Structural Conformation: The presence of the bulky chloro- group can influence the peptide's secondary structure (e.g., α-helicity or β-sheet formation), which is often crucial for its antimicrobial function.

These principles guide the strategic placement of this compound within a peptide sequence to optimize its therapeutic index—maximizing antimicrobial activity while minimizing toxicity to host cells.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a designed antimicrobial peptide, "HypoPeptide-Cl," containing a D-Phe(2-Cl) residue, compared to its parent peptide, "HypoPeptide," with a standard L-Phe residue. This data illustrates the potential impact of incorporating this compound.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Peptide | Sequence | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) |

| HypoPeptide | Ac-K-K-W-F -K-W-K-K-NH₂ | 16 | 32 | 64 |

| HypoPeptide-Cl | Ac-K-K-W-d-Phe(2-Cl) -K-W-K-K-NH₂ | 8 | 16 | 32 |

Table 2: Cytotoxicity and Therapeutic Index

| Peptide | Hemolytic Activity (HC₅₀, µg/mL) | Cytotoxicity (CC₅₀ vs. HEK293, µg/mL) | Therapeutic Index (S. aureus) (HC₅₀/MIC) | Therapeutic Index (E. coli) (HC₅₀/MIC) |

| HypoPeptide | 150 | >200 | 9.4 | 4.7 |

| HypoPeptide-Cl | 180 | >250 | 22.5 | 11.3 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HypoPeptide-Cl

This protocol outlines the manual synthesis of "HypoPeptide-Cl" using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g substitution)

-

Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, this compound

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Acetic anhydride, Pyridine

-

Diethyl ether (cold)

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: a. Drain the DMF. b. Add 5 mL of 20% piperidine in DMF to the resin. c. Shake for 5 minutes. Drain. d. Add another 5 mL of 20% piperidine in DMF. e. Shake for 15 minutes. Drain. f. Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. b. Add 8 equivalents of DIPEA and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin. d. Shake for 2 hours at room temperature. e. To check for completion, perform a Kaiser test. If positive (blue beads), repeat the coupling. f. Wash the resin with DMF (3 x 5 mL).

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus: Lys(Boc), Lys(Boc), Trp(Boc), Lys(Boc), D-Phe(2-Cl) , Trp(Boc), Lys(Boc), Lys(Boc).

-

N-terminal Acetylation: a. After the final Fmoc deprotection, wash the resin with DMF. b. Add a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF. c. Shake for 1 hour. d. Wash with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Cleavage and Deprotection: a. Dry the resin under vacuum. b. Add 5 mL of the cleavage cocktail to the resin. c. Shake for 3 hours at room temperature. d. Filter the solution to separate the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum.

-

Purification: a. Dissolve the crude peptide in a minimal amount of water/acetonitrile. b. Purify by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions and confirm the molecular weight by mass spectrometry. d. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-